4-(4-Bromophenyl)-2-chloro-1-butene

Description

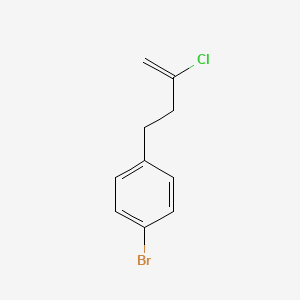

4-(4-Bromophenyl)-2-chloro-1-butene is a halogenated alkene characterized by a butene backbone substituted with a chlorine atom at position 2 and a 4-bromophenyl group at position 4. The compound’s structure combines aromatic and aliphatic halogenation, which influences its reactivity and physicochemical properties.

Properties

IUPAC Name |

1-bromo-4-(3-chlorobut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrCl/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHDKYXQUXEUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578916 | |

| Record name | 1-Bromo-4-(3-chlorobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226570-78-1 | |

| Record name | 1-Bromo-4-(3-chloro-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226570-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(3-chlorobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-chloro-1-butene typically involves the reaction of 4-bromobenzyl chloride with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of 4-(4-Bromophenyl)-2-chloro-1-butene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-chloro-1-butene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Addition Reactions: The double bond in the butene chain can participate in addition reactions with electrophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange reactions.

Addition Reactions: Reagents such as hydrogen bromide or hydrogen chloride can be used for hydrohalogenation.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Substitution Reactions: Products include 4-(4-iodophenyl)-2-chloro-1-butene.

Addition Reactions: Products include 4-(4-bromophenyl)-2-chlorobutane.

Oxidation and Reduction Reactions: Products include 4-(4-bromophenyl)-2-chlorobutanol.

Scientific Research Applications

4-(4-Bromophenyl)-2-chloro-1-butene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-chloro-1-butene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Chloro-2-methyl-1-butene

- Molecular Formula : C₅H₉Cl vs. C₁₀H₁₀BrCl (target compound).

- Substituents : A methyl group replaces the bromophenyl group in the target compound.

- Physical Properties :

- Reactivity : The methyl group in 4-chloro-2-methyl-1-butene may lead to steric effects distinct from the electron-withdrawing bromophenyl group in the target compound, altering regioselectivity in addition reactions.

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one

- Molecular Formula : C₁₀H₈BrCl₂O vs. C₁₀H₁₀BrCl (target compound).

- Functional Groups : A ketone group replaces the alkene in the target compound.

- Substituents : Dual chlorine atoms (on the phenyl ring and backbone) vs. one chlorine and one bromine in the target.

- Reactivity : The ketone’s polarity enhances solubility in polar solvents, whereas the alkene in the target compound may favor electrophilic additions. The bromophenyl group in the target compound could stabilize transition states via resonance, unlike the ketone’s electron-withdrawing effects .

Data Table: Comparative Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|---|

| 4-(4-Bromophenyl)-2-chloro-1-butene | C₁₀H₁₀BrCl | ~245.35 | Not reported* | Not reported* | Alkene, Bromophenyl, Chloro |

| 4-Chloro-2-methyl-1-butene | C₅H₉Cl | 104.58 | 103.83 (estimate) | 0.9000 | Alkene, Chloro, Methyl |

| 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | C₁₀H₈BrCl₂O | 312.44 | Not reported* | Not reported* | Ketone, Bromo, Chloro |

Research Findings and Implications

- Spectral Analysis: The C=C stretching vibration in related bromophenyl-substituted alkenes (e.g., 1688 cm⁻¹) suggests similar diagnostic IR peaks for the target compound, though experimental confirmation is required .

- Synthetic Applications : Bromophenyl-substituted alkenes are valuable intermediates in organic synthesis, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine atom serves as a leaving group.

- Reactivity Trends : The electron-withdrawing bromophenyl group in the target compound may deactivate the alkene toward electrophilic additions compared to 4-chloro-2-methyl-1-butene, which lacks such substituents .

Biological Activity

4-(4-Bromophenyl)-2-chloro-1-butene (CAS No. 226570-78-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of brominated alkenes, which are often studied for their pharmacological properties, including antimicrobial and anticancer effects. This article delves into the biological activity of 4-(4-Bromophenyl)-2-chloro-1-butene, summarizing research findings, mechanisms of action, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrCl |

| Molecular Weight | 251.53 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 4-(4-Bromophenyl)-2-chloro-1-butene is primarily attributed to its ability to interact with various biological targets. The compound's bromophenyl and chloro groups can enhance its lipophilicity, allowing it to penetrate cellular membranes more effectively.

Target Interactions

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in crucial metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that 4-(4-Bromophenyl)-2-chloro-1-butene exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways. The bromine atom's presence is believed to enhance the compound's reactivity with cellular macromolecules, which may contribute to its cytotoxic effects.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated the antibacterial activity of various brominated compounds, including 4-(4-Bromophenyl)-2-chloro-1-butene. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potent antibacterial potential .

- Cytotoxicity in Cancer Cells : In a study conducted on human breast cancer cell lines (MCF-7), treatment with 4-(4-Bromophenyl)-2-chloro-1-butene resulted in a dose-dependent decrease in cell viability, with an IC50 value estimated at 15 µM after 48 hours of exposure . This suggests that the compound may be a candidate for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.